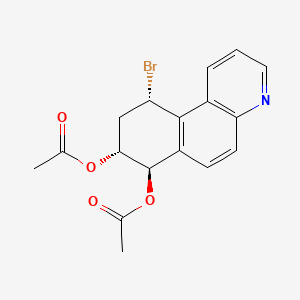![molecular formula C16H30N4O B14331409 N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide CAS No. 103827-18-5](/img/structure/B14331409.png)
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is a synthetic compound that features an imidazole ring, a versatile and widely studied heterocyclic structure. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide typically involves the formation of the imidazole ring followed by the attachment of the butyl and heptanamide groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of reagents such as glyoxal, ammonia, and alpha-halo ketones under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide is unique due to its specific structure, which combines the imidazole ring with butyl and heptanamide groups. This unique combination may confer specific biological activities and properties that are distinct from other imidazole derivatives .
Eigenschaften
CAS-Nummer |
103827-18-5 |
|---|---|
Molekularformel |
C16H30N4O |
Molekulargewicht |
294.44 g/mol |
IUPAC-Name |
N-butyl-6-[2-(1H-imidazol-5-yl)ethylamino]heptanamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-10-19-16(21)8-6-5-7-14(2)18-11-9-15-12-17-13-20-15/h12-14,18H,3-11H2,1-2H3,(H,17,20)(H,19,21) |
InChI-Schlüssel |
ZNEWKFPYDSIEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CCCCC(C)NCCC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


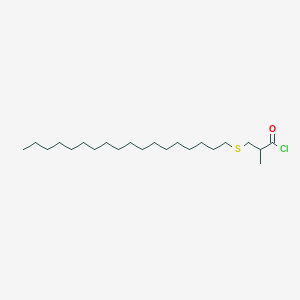
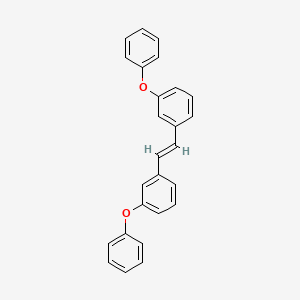
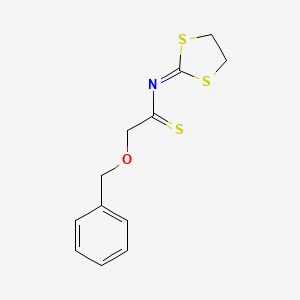
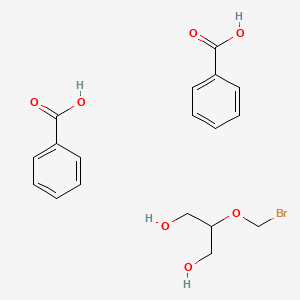


![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
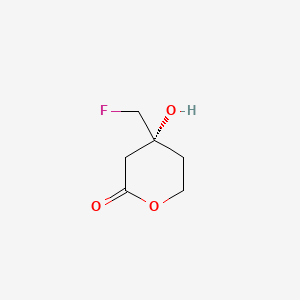
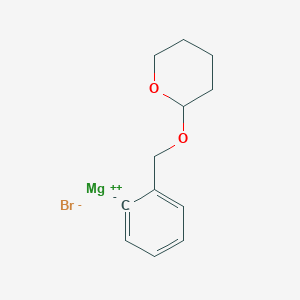
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
